molecular formula C9H9NO3 B182568 3-(3-Nitrophenyl)propanal CAS No. 198783-53-8

3-(3-Nitrophenyl)propanal

Cat. No.: B182568
CAS No.: 198783-53-8
M. Wt: 179.17 g/mol
InChI Key: DNLNGXWQNDCKFE-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)propanal is an organic compound with the molecular formula C9H9NO3. It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an aldehyde group (-CHO) at the end of a three-carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)propanal typically involves the nitration of a suitable precursor, such as 3-phenylpropanal. One common method is the nitration of 3-phenylpropanal using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Nitrophenyl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder with hydrochloric acid (HCl)

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R)

Major Products Formed:

Scientific Research Applications

3-(3-Nitrophenyl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)propanal depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which can influence the reactivity of the benzene ring and the aldehyde group. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The aldehyde group can undergo nucleophilic addition reactions, forming various derivatives .

Comparison with Similar Compounds

  • 3-(4-Nitrophenyl)propanal
  • 3-(2-Nitrophenyl)propanal
  • 3-(3-Aminophenyl)propanal
  • 3-(3-Chlorophenyl)propanal

Comparison: 3-(3-Nitrophenyl)propanal is unique due to the position of the nitro group on the benzene ring, which affects its reactivity and the types of reactions it can undergo. Compared to 3-(4-Nitrophenyl)propanal and 3-(2-Nitrophenyl)propanal, the meta position of the nitro group in this compound results in different electronic effects and steric hindrance, influencing its chemical behavior .

Biological Activity

3-(3-Nitrophenyl)propanal is an organic compound characterized by its unique structural features, including a nitro group and an aldehyde group. These functional groups contribute to its potential biological activities and applications in organic synthesis and pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms of action, chemical reactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉NO₃. The compound consists of:

  • A nitro group (-NO₂) attached to a benzene ring .
  • An aldehyde group (-CHO) at the end of a three-carbon chain.

The meta positioning of the nitro group relative to the aldehyde significantly influences its reactivity and interaction with biological systems, setting it apart from similar compounds with para or ortho substitutions.

The biological activity of this compound is primarily attributed to its functional groups:

  • Aldehyde Group : This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function.
  • Nitro Group : The nitro moiety can be reduced to form reactive intermediates, which may interact with cellular components, affecting various molecular targets and pathways.

Chemical Reactions

This compound can undergo several chemical transformations that enhance its utility in biological applications:

Reaction TypeDescriptionProducts Formed
Oxidation The aldehyde can be oxidized to a carboxylic acid.3-(3-Nitrophenyl)propanoic acid
Reduction The nitro group can be reduced to an amino group using reducing agents.3-(3-Aminophenyl)propanal
Substitution The nitrophenyl group can participate in nucleophilic aromatic substitution.Various substituted phenylpropanals

These reactions highlight the compound's versatility as a precursor in organic synthesis and potential drug development.

Biological Activities

Research indicates that this compound and its derivatives may exhibit various biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various microorganisms, suggesting potential antimicrobial properties for this compound.
  • Enzyme Inhibition : The reactive aldehyde group allows for interactions with enzymes, potentially leading to inhibition or modulation of enzyme activity.
  • Antitumor Potential : Similar compounds have been investigated for their ability to suppress cancer cell division, indicating that this compound may also possess anticancer properties.

Case Studies

  • Antimicrobial Studies : A study explored the synthesis of nitrophenyl derivatives and their antimicrobial efficacy against bacterial strains. Results indicated significant inhibition zones for several derivatives, suggesting that modifications of this compound could yield potent antimicrobial agents .
  • Enzyme Interaction Studies : Research focused on the interactions between aldehyde-containing compounds and specific enzymes demonstrated that such compounds could act as reversible inhibitors, providing insights into their potential therapeutic applications in enzyme-related diseases .

Properties

IUPAC Name

3-(3-nitrophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5-7H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLNGXWQNDCKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591511
Record name 3-(3-Nitrophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198783-53-8
Record name 3-(3-Nitrophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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